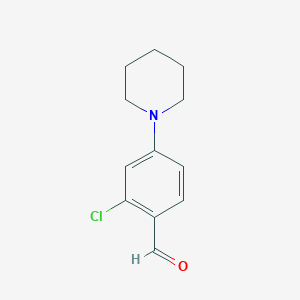

2-Chloro-4-(piperidin-1-yl)benzaldehyde

描述

Structural Context and Significance of Benzene (B151609), Piperidine (B6355638), and Aldehyde Moieties in Organic Chemistry

The chemical utility of 2-Chloro-4-(piperidin-1-yl)benzaldehyde is best understood by examining its constituent parts: the benzene ring, the piperidine moiety, and the aldehyde functional group.

Benzene: The benzene ring is one of the most important aromatic hydrocarbons in organic chemistry. quora.com Its derivatives are fundamental to a vast array of industrial applications, including the synthesis of drugs, dyes, and plastics. quora.com The benzene core provides a stable, planar scaffold that can be functionalized through various reactions, such as electrophilic aromatic substitution, allowing for the introduction of diverse chemical groups. quora.com

Piperidine: The piperidine ring is a saturated six-membered nitrogen-containing heterocycle. This structural motif is a crucial component in many natural products and pharmacologically active compounds. rasayanjournal.co.in Piperidine and its derivatives are subjects of extensive research due to their wide range of biological activities. mdpi.comnih.gov The development of efficient synthetic routes to construct piperidine rings, such as through intramolecular cyclization of halogenated amides or aza-Prins cyclization, is an active area of chemical research. rasayanjournal.co.inmdpi.com

Aldehyde: The aldehyde group (-CHO) is a highly reactive and versatile functional group in organic synthesis. chemicalbook.com Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This property allows aldehydes to participate in a wide range of carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, which is instrumental in creating α,β-unsaturated compounds. researchgate.netresearchgate.netorientjchem.org

Role as a Key Intermediate and Building Block in Advanced Synthesis

The unique combination of a reactive aldehyde, a nucleophilic piperidine, and an electron-withdrawing chlorine atom on a stable benzene ring makes this compound a highly valuable intermediate in multi-step synthesis. chemicalbook.combldpharm.com The aldehyde functionality serves as a prime site for reactions that extend the carbon skeleton or introduce new functional groups. For instance, aldehydes are common starting materials in condensation reactions to form larger, more complex structures. researchgate.net

The presence of the piperidine moiety can influence the electronic properties of the benzene ring and can be a site for further chemical modification. Compounds containing piperidine are often sought after in medicinal chemistry. nih.gov The synthesis of complex molecules often relies on key intermediates, and functionalized piperidines are important in the creation of narcotic analgesics like remifentanil. researchgate.net The synthesis of piperidine derivatives can be achieved through various methods, including the reaction of benzaldehyde (B42025) derivatives with piperidine precursors.

Overview of Research Trajectories for Related Halogenated Benzaldehydes and Piperidine Derivatives

The study of this compound is part of broader research trends involving halogenated benzaldehydes and piperidine derivatives.

Halogenated Benzaldehydes: Halogenated benzaldehydes are important intermediates in the production of pharmaceuticals, pesticides, and dyes. mdpi.com The presence and position of halogen atoms on the benzene ring significantly alter the compound's chemical and physical properties, including reactivity and solubility. mdpi.com Research in this area focuses on understanding these structure-property relationships and developing new synthetic applications. For example, the position of a chlorine atom can influence steric hindrance and electronic effects, which in turn affects the reactivity of the aldehyde group. mdpi.com The synthesis of novel compounds through reactions involving halogenated benzaldehydes, such as the synthesis of 2-Chloro-1,3-diketones, continues to be an area of active investigation. researchgate.net

Piperidine Derivatives: The synthesis of piperidine derivatives is a major focus in organic and medicinal chemistry due to their prevalence in biologically active molecules. nih.govresearchgate.net Current research is geared towards developing novel and efficient synthetic methods for creating substituted piperidines with high stereoselectivity. nih.gov This includes one-pot reactions and the use of various catalysts to facilitate cyclization. mdpi.com The structure-activity relationships of piperine (B192125) and its derivatives, which contain a piperidine ring, are studied to inform the design of new therapeutic agents. nih.gov The ability to convert directing groups on a benzene ring, such as changing a meta-director to an ortho-, para-director, is a key strategy in the synthesis of complex substituted aromatic compounds. masterorganicchemistry.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQZLIHOKQNPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428095 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-12-8 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of 2 Chloro 4 Piperidin 1 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a key site for a range of chemical reactions, including nucleophilic additions, oxidations, and reductions. These transformations are fundamental in modifying the core structure and introducing new functionalities.

Nucleophilic Addition Reactions (e.g., Imine and Oxime Formation)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com This reactivity is fundamental to the formation of imines and oximes.

Imine Formation: The reaction of an aldehyde with a primary amine leads to the formation of an imine, which contains a carbon-nitrogen double bond. masterorganicchemistry.com This condensation reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. nih.gov The formation of imines from aromatic aldehydes, such as derivatives of benzaldehyde (B42025), is a well-established transformation. nih.gov For instance, reacting 2-Chloro-4-(piperidin-1-yl)benzaldehyde with a primary amine would yield the corresponding imine derivative. These reactions are often carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration step. youtube.com

Oxime Formation: Similarly, aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. asianpubs.org The synthesis of oximes is a common method for the characterization and purification of carbonyl compounds. asianpubs.org Benzaldehyde and its derivatives can be converted to their corresponding oximes by reacting them with hydroxylamine hydrochloride in the presence of a base. wikipedia.org For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol (B129727) can produce a mixture of E and Z isomers of benzaldehyde oxime. wikipedia.org This reaction can be applied to this compound to produce the corresponding oxime. The reaction conditions can be optimized, for instance by grinding the reactants together, to achieve high yields. asianpubs.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Aldehyde | Primary Amine | Imine | Mildly acidic (pH 4-5), removal of water nih.govyoutube.com |

| Aldehyde | Hydroxylamine | Oxime | Presence of a base wikipedia.org |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. sciensage.info Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium (VI) reagents to milder and more selective methods. sciensage.infoorganic-chemistry.org

The oxidation of benzaldehyde to benzoic acid is a classic example. sciensage.info This can be achieved using reagents such as piperidinium (B107235) chlorochromate in an acidic medium. sciensage.info Other methods include the use of Oxone, which offers a metal-free alternative. organic-chemistry.org More recently, green chemistry approaches have been developed, such as the use of aqueous hydrogen peroxide catalyzed by diphenyl diselenide, which can efficiently oxidize a range of aromatic aldehydes to their corresponding carboxylic acids. mdpi.com Iron(III) nitrate (B79036) under hydrothermal conditions has also been reported for the anaerobic oxidation of aldehydes. nih.gov Therefore, this compound can be oxidized to 2-Chloro-4-(piperidin-1-yl)benzoic acid using these established methods.

Table 2: Selected Methods for Aldehyde Oxidation

| Oxidizing System | Conditions | Reference |

| Piperidinium Chlorochromate | Perchloric acid, aqueous acetic acid | sciensage.info |

| Oxone | - | organic-chemistry.org |

| Aqueous Hydrogen Peroxide / Diphenyl Diselenide | - | mdpi.com |

| Iron(III) Nitrate | Hydrothermal | nih.gov |

Reduction Reactions to Alcohol Derivatives

The reduction of aldehydes yields primary alcohols. masterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and ease of handling. masterorganicchemistry.comyoutube.com It efficiently reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters and amides under standard conditions. masterorganicchemistry.com

The reduction of benzaldehyde with sodium borohydride produces benzyl (B1604629) alcohol. ugm.ac.id This reaction is often carried out in alcoholic solvents like ethanol (B145695) or methanol. masterorganicchemistry.comugm.ac.id The general procedure involves treating the aldehyde with NaBH₄, followed by a workup to protonate the resulting alkoxide. libretexts.org Ultrasound irradiation has been shown to accelerate the reduction of aldehydes with NaBH₄. ugm.ac.id Thus, this compound can be reduced to [2-Chloro-4-(piperidin-1-yl)phenyl]methanol using sodium borohydride.

Table 3: Reduction of Aldehydes to Alcohols

| Aldehyde | Reducing Agent | Product |

| Benzaldehyde | Sodium Borohydride (NaBH₄) | Benzyl Alcohol ugm.ac.id |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol youtube.com |

| This compound | Sodium Borohydride (NaBH₄) | [2-Chloro-4-(piperidin-1-yl)phenyl]methanol |

Aldol (B89426) Condensation and Knoevenagel Reactions for Extended Conjugated Systems

The aldehyde functionality can participate in carbon-carbon bond-forming reactions to create more complex molecules with extended conjugated systems.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. The Knoevenagel condensation is a modification of the aldol reaction. sci-hub.se

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638). sci-hub.seresearchgate.net The product is typically an α,β-unsaturated dicarbonyl or related compound. researchgate.net For example, the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) with malononitrile is catalyzed by piperidine. researchgate.net This reaction is a versatile tool for synthesizing α,β-unsaturated carbonyl compounds. researchgate.net By applying this reaction to this compound with various active methylene compounds, a diverse range of extended conjugated systems can be synthesized. These reactions can sometimes lead to sequential cyclizations, depending on the substrates and reaction conditions, to form complex heterocyclic or carbocyclic structures. acs.orgnih.gov

Table 4: Knoevenagel Condensation Components

| Aldehyde/Ketone | Active Methylene Compound | Catalyst |

| Benzaldehyde | Ethyl acetoacetate | Piperidine sci-hub.se |

| 2-Chlorobenzaldehyde | Malononitrile | Piperidine researchgate.net |

Functionalization of the Piperidine Ring

The piperidine ring in this compound offers another site for chemical modification, specifically at the nitrogen atom.

N-Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring is nucleophilic and can undergo alkylation reactions with alkyl halides or other alkylating agents. This introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt if an alkyl halide is used.

N-Acylation: The piperidine nitrogen can also be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction forms an N-acylpiperidine derivative. N-acylation is a fundamental transformation in organic synthesis, often employed in peptide synthesis and the modification of amine-containing compounds. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. semanticscholar.org For example, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) would yield the corresponding N-acylated product. semanticscholar.org

Ring Modifications and Substitutions

The benzene (B151609) ring of this compound is substituted with three distinct groups that influence its reactivity towards further substitution. The piperidine group at C-4 is a potent electron-donating group, activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. However, the para position is already occupied. The positions ortho to the piperidine group are C-3 and C-5.

Conversely, the aldehyde (-CHO) at C-1 and the chloro (-Cl) group at C-2 are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions. The interplay of these directing effects determines the regioselectivity of further substitutions. The strong activating effect of the piperidine moiety would likely dominate, directing electrophiles primarily to the C-3 and C-5 positions. However, the steric hindrance from the adjacent chloro and aldehyde groups might influence the outcome.

Transformations Involving the Chloro-Substituent

The chloro group at the C-2 position is a key functional handle for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic displacement.

Cross-Coupling Reactions

The carbon-chlorine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl or alkyl group, offering a straightforward method to synthesize biaryl compounds or introduce alkyl chains. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation would yield a di-substituted aniline (B41778) derivative, a common structural motif in pharmaceuticals. Given the presence of the piperidine group, this reaction introduces a second, distinct amine functionality onto the benzene ring. lookchem.comresearchgate.netresearchgate.net

Below is a table of potential cross-coupling reactions.

| Coupling Reaction | Reagents | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-(Piperidin-1-yl)-[1,1'-biphenyl]-2-carbaldehyde |

| Buchwald-Hartwig | Aniline, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-(Phenylamino)-4-(piperidin-1-yl)benzaldehyde |

| Sonogashira | Phenylacetylene, Pd/Cu catalyst | 2-(Phenylethynyl)-4-(piperidin-1-yl)benzaldehyde |

| Heck | Styrene, Pd catalyst, Base | 4-(Piperidin-1-yl)-2-vinylbenzaldehyde |

Nucleophilic Displacement of Chlorine

The chlorine atom can also be replaced via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing aldehyde group ortho to the chlorine, which helps to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The strong electron-donating piperidine group at the para position further activates this position for nucleophilic attack. nih.gov Common nucleophiles like alkoxides, thiolates, and other amines can be used to displace the chloride, typically under thermal conditions. rsc.orgnih.gov For example, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted benzaldehyde.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The aldehyde functional group is a versatile starting point for the construction of more elaborate molecular structures, particularly for synthesizing various heterocyclic compounds and Schiff bases.

Incorporation into Heterocyclic Systems (e.g., Thiazolidinediones, Benzimidazoles, Quinazolines)

The aldehyde moiety of this compound readily undergoes condensation reactions to form a variety of important heterocyclic scaffolds.

Thiazolidinediones: Through Knoevenagel condensation with 2,4-thiazolidinedione, this compound can form 5-benzylidene-2,4-thiazolidinedione derivatives. ijsrst.comresearchgate.net This reaction is typically catalyzed by a weak base like piperidine or sodium acetate (B1210297) and results in the formation of a C=C double bond between the aldehyde carbon and the active methylene group of the thiazolidinedione ring. researchgate.net These derivatives are of significant interest in medicinal chemistry.

Benzimidazoles: The condensation of this compound with o-phenylenediamines is a standard method for synthesizing 2-substituted benzimidazoles. researchgate.net The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the aromatic benzimidazole (B57391) ring system. nih.gov

Quinazolines: Aromatic aldehydes are key precursors in several quinazoline (B50416) syntheses. organic-chemistry.orgnih.gov For instance, in a Friedländer-type annulation, this compound can react with a 2-aminoaryl ketone or related substrate to construct the quinazoline core. Multicomponent reactions involving an aromatic aldehyde, an aniline derivative, and a source of the third atom for the pyrimidine (B1678525) ring are also common. researchgate.netmdpi.com

The table below summarizes the synthesis of these heterocyclic systems.

| Heterocyclic System | Co-reactant | General Conditions | Resulting Core Structure |

| Thiazolidinedione | 2,4-Thiazolidinedione | Knoevenagel Condensation (e.g., piperidine, acetic acid, reflux) | 5-((2-Chloro-4-(piperidin-1-yl)phenyl)methylene)thiazolidine-2,4-dione |

| Benzimidazole | o-Phenylenediamine | Condensation (e.g., Na₂S₂O₅, heat) | 2-(2-Chloro-4-(piperidin-1-yl)phenyl)-1H-benzo[d]imidazole |

| Quinazoline | 2-Aminobenzamide | Condensation/Cyclization (e.g., acid or base catalyst, heat) | 2-(2-Chloro-4-(piperidin-1-yl)phenyl)quinazolin-4(3H)-one |

Formation of Schiff Bases

The reaction of the aldehyde group with primary amines is a straightforward and efficient method to produce Schiff bases, or imines. jetir.org This condensation reaction, often carried out in an alcohol solvent with acid or base catalysis, involves the formation of a carbon-nitrogen double bond (C=N). nih.govacs.org A wide variety of primary amines (aliphatic and aromatic) can be used, leading to a diverse library of Schiff bases derived from this compound. jecst.orgresearchgate.net These compounds are important intermediates and ligands in coordination chemistry.

An example reaction is shown below:

Reaction: this compound + Aniline ⇌ (E)-N-(2-chloro-4-(piperidin-1-yl)benzylidene)aniline + H₂O

This reaction is typically reversible and can be driven to completion by removing water.

Synthesis of Thiosemicarbazones

Thiosemicarbazones are a class of compounds synthesized through the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). jocpr.com This reaction is a well-established method for forming a C=N double bond, yielding the thiosemicarbazone scaffold which is of significant interest in medicinal chemistry. nih.govnih.gov

The synthesis of thiosemicarbazones from this compound is typically achieved by reacting the aldehyde with a substituted or unsubstituted thiosemicarbazide in an alcoholic solvent, such as ethanol or methanol. chemmethod.comjuniv.edu The reaction is often catalyzed by a few drops of acid, like glacial acetic acid, and may be heated under reflux to ensure completion. chemmethod.comjuniv.edu The general reaction involves the nucleophilic attack of the terminal primary amine group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the azomethine (C=N) linkage. nih.gov

The resulting thiosemicarbazone derivatives incorporate the structural features of the parent aldehyde and the reacting thiosemicarbazide. The N-substituent on the thiosemicarbazide can be varied (e.g., alkyl, aryl) to generate a library of derivatives. nih.gov Spectroscopic methods such as ¹H-NMR are used for characterization, where the formation of the thiosemicarbazone is confirmed by the appearance of a singlet for the N=CH proton in the δ 7.9–8.2 ppm region and signals for the NH protons. nih.gov

Below is an interactive table detailing representative thiosemicarbazone derivatives synthesized from this compound.

| Product Name | Reactant B (Thiosemicarbazide) | R Group | General Structure |

| 2-(2-Chloro-4-(piperidin-1-yl)benzylidene)hydrazine-1-carbothioamide | Thiosemicarbazide | -H | |

| 2-(2-Chloro-4-(piperidin-1-yl)benzylidene)-N-methylhydrazine-1-carbothioamide | 4-Methylthiosemicarbazide | -CH₃ | |

| 2-(2-Chloro-4-(piperidin-1-yl)benzylidene)-N-phenylhydrazine-1-carbothioamide | 4-Phenylthiosemicarbazide | -C₆H₅ | |

| 2-(2-Chloro-4-(piperidin-1-yl)benzylidene)-N-ethylhydrazine-1-carbothioamide | 4-Ethylthiosemicarbazide | -C₂H₅ |

Generation of α-Aminophosphonates

α-Aminophosphonates are phosphorus analogs of α-amino acids and are commonly synthesized via the Kabachnik-Fields reaction. nih.gov This one-pot, three-component condensation involves an aldehyde, an amine, and a dialkyl or diaryl phosphite (B83602). nih.govpsu.edu The reaction is a versatile method for creating compounds with a characteristic N-C-P bond arrangement. nih.gov

To generate α-aminophosphonates from this compound, the aldehyde is mixed with a primary or secondary amine and a phosphite source, such as diethyl phosphite or diphenyl phosphite. nih.govnih.gov The reaction can proceed without a catalyst, sometimes under microwave irradiation or solvent-free conditions, or it can be catalyzed by Lewis acids or Brønsted acids. nih.govpsu.edu The mechanism is believed to proceed through the formation of an imine intermediate from the reaction of the aldehyde and the amine, followed by the nucleophilic addition of the phosphite to the C=N double bond in a process analogous to the aza-Pudovik reaction. nih.gov

The structural diversity of the resulting α-aminophosphonates can be readily achieved by varying the amine and phosphite reactants. nih.govresearchgate.net This flexibility allows for the synthesis of a wide array of derivatives for further study.

The table below presents examples of α-aminophosphonate derivatives that can be generated from this compound.

| Product Name | Amine Reactant | Phosphite Reactant | General Structure |

| Diethyl ((4-(piperidin-1-yl)-2-chlorophenyl)(phenylamino)methyl)phosphonate | Aniline | Diethyl phosphite | |

| Diphenyl ((benzylamino)(4-(piperidin-1-yl)-2-chlorophenyl)methyl)phosphonate | Benzylamine | Diphenyl phosphite | |

| Diethyl ((cyclohexylamino)(4-(piperidin-1-yl)-2-chlorophenyl)methyl)phosphonate | Cyclohexylamine | Diethyl phosphite | |

| Diphenyl ((4-(piperidin-1-yl)-2-chlorophenyl)(propylamino)methyl)phosphonate | n-Propylamine | Diphenyl phosphite |

Development of Benzamide (B126) Derivatives

The synthesis of benzamide derivatives from this compound is a multi-step process, as the aldehyde functional group is not a direct precursor to an amide. The transformation first requires the oxidation of the aldehyde group to a carboxylic acid. This creates the key intermediate, 2-Chloro-4-(piperidin-1-yl)benzoic acid. Standard oxidizing agents suitable for converting aldehydes to carboxylic acids can be employed for this step.

Once the carboxylic acid intermediate is formed, it can be converted into a variety of benzamide derivatives through standard amidation reactions. A common and effective method involves activating the carboxylic acid by converting it into a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-Chloro-4-(piperidin-1-yl)benzoyl chloride is then reacted with a desired primary or secondary amine to form the final benzamide derivative. researchgate.net Alternatively, peptide coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine, bypassing the need for an acyl chloride intermediate.

This two-step sequence allows for the synthesis of a diverse range of benzamides by simply changing the amine used in the final coupling step. researchgate.netmdpi.com

The following table shows representative benzamide derivatives that can be developed from this compound after its initial oxidation.

| Product Name | Amine Reactant for Amidation | General Structure |

| (2-Chloro-4-(piperidin-1-yl)phenyl)(morpholino)methanone | Morpholine (B109124) | |

| 2-Chloro-N-phenyl-4-(piperidin-1-yl)benzamide | Aniline | |

| N-Benzyl-2-chloro-4-(piperidin-1-yl)benzamide | Benzylamine | |

| 2-Chloro-4-(piperidin-1-yl)-N-propylbenzamide | n-Propylamine |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 4 Piperidin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C, a detailed picture of the molecular skeleton can be constructed. While specific experimental data for 2-Chloro-4-(piperidin-1-yl)benzaldehyde is not widely available in published literature, the expected spectral features can be reliably predicted based on the analysis of its constituent chemical moieties.

The 1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the piperidine (B6355638) ring.

Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen. This signal would appear as a singlet as there are no adjacent protons to couple with.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C5 position, situated between the chloro and piperidinyl groups, would likely appear as a doublet. The proton at the C3 position would be a doublet of doublets, and the proton at C6 would be a doublet, with coupling constants determined by their ortho and meta relationships. Their chemical shifts would be influenced by the electron-donating piperidine group and the electron-withdrawing chloro and aldehyde groups, typically appearing in the δ 6.8-7.8 ppm range.

Piperidine Protons: The ten protons of the piperidine ring would show complex signals in the aliphatic region (typically δ 1.5-3.5 ppm). The two axial and two equatorial protons on the carbons adjacent to the nitrogen (C2' and C6') would be the most deshielded of the piperidine protons due to the nitrogen's inductive effect, appearing as a broad multiplet around δ 3.2-3.4 ppm. The remaining six protons on the other carbons (C3', C4', C5') would appear further upfield as multiplets around δ 1.6-1.8 ppm.

Interactive Table: Expected 1H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets (m) | 3H |

| Piperidine (α-CH₂) | 3.2 - 3.4 | Multiplet (m) | 4H |

| Piperidine (β,γ-CH₂) | 1.6 - 1.8 | Multiplet (m) | 6H |

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of 10 distinct signals would be expected in a decoupled spectrum, as two pairs of piperidine carbons are chemically equivalent.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and would appear as a singlet at the far downfield end of the spectrum, typically in the range of δ 190-195 ppm. bldpharm.com

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the aldehyde group (C1) and the carbons bonded to the chlorine (C2) and nitrogen (C4) atoms would have their chemical shifts significantly influenced by these substituents. The remaining three aromatic carbons (C3, C5, C6) would resonate at chemical shifts typical for substituted benzene rings, generally between δ 110 and 155 ppm.

Piperidine Carbons: Three signals are expected for the piperidine ring carbons. The two equivalent carbons adjacent to the nitrogen (C2' and C6') would be deshielded relative to the others, appearing around δ 50-55 ppm. The carbons at the C3' and C5' positions would be equivalent and resonate further upfield, around δ 25-30 ppm, while the C4' carbon would appear in a similar region, around δ 24-26 ppm. chemicalbook.com

Interactive Table: Expected 13C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-N) | 150 - 155 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Piperidine (α-C) | 50 - 55 |

| Piperidine (β-C) | 25 - 30 |

| Piperidine (γ-C) | 24 - 26 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. synblock.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons on the aromatic ring and within the piperidine ring, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, HMBC would show a correlation from the aldehyde proton to the C1 aromatic carbon and from the piperidine α-protons to the C4 aromatic carbon, confirming the substitution pattern on the benzene ring. synblock.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be prominent in the spectrum, typically appearing in the range of 1680-1700 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are usually observed as a group of weaker bands just above 3000 cm⁻¹, while the aldehyde C-H stretch shows two characteristic, weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would appear as strong bands just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically give rise to several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond would appear in the 1310-1360 cm⁻¹ range.

C-Cl Stretch: A medium to strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic (C-H) | Stretch | 3010 - 3100 | Medium-Weak |

| Aldehyde (C-H) | Stretch | 2810-2830 & 2710-2730 | Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic (C-N) | Stretch | 1310 - 1360 | Medium |

| Aryl Halide (C-Cl) | Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₄ClNO. HRMS would be used to find the molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺). The experimentally measured mass would be compared to the calculated exact mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental composition. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, LC first separates the compound from impurities or reaction byproducts. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides definitive structural information.

Several methods based on LC-MS have been developed for the analysis of aldehydes, often involving derivatization to improve ionization efficiency and detection limits. nih.gov For instance, aldehydes can be converted to their 2,4-dinitrophenylhydrazone (DNPH) derivatives, which are then analyzed by LC-MS. nih.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often employed for such analyses, offering a wide linear dynamic range and low limits of detection. nih.gov

Table 1: Predicted LC-MS Adducts and Fragments for a Structurally Related Compound Data based on predictions for 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde. uni.lu

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 239.09458 |

| [M+Na]⁺ | 261.07652 |

| [M+K]⁺ | 277.05046 |

| [M+NH₄]⁺ | 256.12112 |

| [M+H-H₂O]⁺ | 221.08456 |

| [M-H]⁻ | 237.08002 |

X-ray Crystallography and Solid-State Structural Analysis

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the atomic positions. nih.govmdpi.com Studies on derivatives of 4-(piperidin-1-yl)benzaldehyde (B83096) and 2-chlorobenzaldehyde (B119727) confirm that this technique can unambiguously determine their molecular structures. nih.govresearchgate.net

Conformation of Piperidine Ring (e.g., Chair Conformation)

In the solid state, the six-membered piperidine ring typically adopts a stable, low-energy chair conformation. nih.govnih.govnih.gov This is consistently observed in the crystal structures of various piperidine-containing compounds. nih.govnih.gov For example, in derivatives of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazide, the piperidine ring is found in a chair conformation. nih.gov Similarly, the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate also shows a distinct chair conformation for its piperidine ring. nih.gov The exact geometry of this chair can be described by puckering parameters, which quantify the degree of deviation from a perfect planar ring. nih.govnih.gov It is expected that the piperidine ring in this compound would also exhibit this favored chair conformation.

Dihedral Angle Analysis

In related structures, the phenyl ring attached to the piperidine nitrogen is typically in an equatorial position, which is sterically favored. nih.gov For instance, analysis of a piperidine derivative showed that the benzene rings form dihedral angles of 53.9 (1)° and 43.7 (1)° with the piperidine ring system. nih.gov In another series of compounds, the C15—C14—N3—C11 torsion angles of −172.2 (2)° and 175.2 (3)° confirm the equatorial position of the N-phenyl substituent. nih.gov For this compound, analysis of this dihedral angle would be critical to understanding the spatial relationship between the chloro-substituted benzaldehyde (B42025) moiety and the piperidine ring.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors like N-H or O-H, it can participate in weaker C—H⋯O hydrogen bonds, where the aldehydic oxygen acts as an acceptor. nih.gov The crystal packing in related structures is often stabilized by such interactions, which link molecules into chains or sheets. nih.govnih.gov

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net It maps the crystal environment around a molecule, allowing for the decomposition of interactions into percentage contributions. In analyses of similar piperidine-containing molecules, H⋯H interactions are consistently the most significant contributor to the crystal packing, often accounting for over 60% of all contacts. nih.govnih.gov Other important contacts include C⋯H/H⋯C and O⋯H/H⋯O interactions. nih.gov For a chloro-substituted compound, Cl⋯H interactions would also be expected to play a role in the crystal packing. researchgate.netresearchgate.net

Table 2: Representative Contributions to Crystal Packing from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Typical Contribution (%) | Source(s) |

| H⋯H | 47.0% - 68% | nih.govnih.govresearchgate.net |

| C⋯H/H⋯C | 12.1% - 19% | nih.govresearchgate.net |

| O⋯H/H⋯O | ~12% | nih.gov |

| Cl⋯H | ~19.5% | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction and assessing the purity of the resulting product. mdpi.com In the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution reaction between 2,4-dichlorobenzaldehyde (B42875) and piperidine, TLC would be used to track the consumption of the starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄), which is then developed in an appropriate solvent system (a mixture of non-polar and polar solvents). The different components of the reaction mixture will travel up the plate at different rates based on their polarity, resulting in distinct spots. By comparing the spots of the reaction mixture to spots of the starting materials, a chemist can determine when the reaction is complete. The final, purified product should appear as a single spot on the TLC plate, confirming its purity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the correct empirical formula has been achieved. researchgate.net

For this compound, the molecular formula is C₁₂H₁₄ClNO. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 64.43 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.31 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.85 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.26 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.15 |

| Total | 223.703 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would have detailed the electronic absorption properties of this compound. The analysis would have focused on the absorption maxima (λmax) which correspond to electronic transitions within the molecule. Typically, for a compound with this structure—a substituted benzaldehyde—one would expect to observe transitions such as:

π → π* transitions: Associated with the aromatic benzene ring and the carbonyl group (C=O). The substitution on the ring, including the electron-donating piperidinyl group and the electron-withdrawing chloro and aldehyde groups, would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted benzaldehyde.

n → π* transitions: A weaker absorption band resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital.

The data would have been presented in a table, potentially including the solvent used for the analysis as it can influence the spectral features.

Interactive Data Table: Hypothetical UV-Vis Spectral Data

| Solvent | λmax (nm) | Type of Transition |

| Ethanol (B145695) | Data Not Found | π → π |

| Ethanol | Data Not Found | n → π |

| Cyclohexane | Data Not Found | π → π* |

This table is for illustrative purposes only, as no experimental data was found.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Thermogravimetric Analysis (DTG))

This subsection would have provided a detailed account of the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) would have been used to determine the temperature ranges over which the compound decomposes and the percentage of weight loss at each stage. This provides insights into the volatility and thermal stability of the molecule.

Differential Thermal Analysis (DTA) would have identified the temperatures at which physical or chemical changes occur upon heating, indicating whether these processes are exothermic or endothermic. This is useful for identifying melting points, phase transitions, and decomposition events.

Differential Thermogravimetric Analysis (DTG) , the first derivative of the TGA curve, would have pinpointed the temperatures at which the rate of mass loss is at its maximum, providing a clearer picture of the decomposition kinetics.

The findings would be summarized in a data table, detailing the key thermal events.

Interactive Data Table: Hypothetical Thermal Analysis Data

| Analysis | Temperature Range (°C) | Weight Loss (%) | Peak Temperature (°C) (DTA/DTG) |

| TGA/DTG Step 1 | Data Not Found | Data Not Found | Data Not Found |

| TGA/DTG Step 2 | Data Not Found | Data Not Found | Data Not Found |

| DTA | Data Not Found | N/A | Data Not Found |

This table is for illustrative purposes only, as no experimental data was found.

Without access to peer-reviewed studies or database entries that have specifically characterized this compound using these methods, any further discussion would be speculative and would not adhere to the required standards of scientific accuracy based on detailed research findings.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. rsc.org By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, spectroscopic parameters, and reactivity descriptors. rsc.orgaip.org For derivatives of benzaldehyde (B42025) and similar heterocyclic compounds, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain results that correlate well with experimental data. scienceopen.comnih.gov These calculations are fundamental to understanding the molecule's stability and chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This characteristic often correlates with higher chemical reactivity and biological activity. nih.gov In computational studies of related aromatic compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the piperidine (B6355638) and benzene (B151609) rings, while the LUMO is distributed over the electron-withdrawing groups, like the chloro and aldehyde functions. scienceopen.com The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Below is a representative table illustrating typical FMO energy values and the resulting energy gap for similar aromatic aldehydes, as determined by DFT calculations.

| Computational Parameter | Representative Energy Value (eV) |

| EHOMO | -6.40 eV |

| ELUMO | -1.61 eV |

| Energy Gap (ΔE) | 4.79 eV |

| Note: These values are illustrative, based on data for analogous compounds like Alpidem, and represent typical results from DFT calculations (B3LYP method). nih.gov The specific values for 2-Chloro-4-(piperidin-1-yl)benzaldehyde would require direct computational analysis. |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map displays color-coded regions on the molecule's surface, where different colors correspond to different electrostatic potential values.

Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For molecules containing heteroatoms like oxygen and nitrogen, the negative potential is generally localized over these atoms due to their high electronegativity. dergipark.org.tr Conversely, positive potentials are often found around hydrogen atoms. researchgate.net MEP analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which plays a significant role in drug-receptor binding. nih.govufms.br In the case of this compound, the oxygen of the aldehyde group and the nitrogen of the piperidine ring would be expected to be regions of high electron density.

DFT calculations have become a reliable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov By computing the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict ¹H and ¹³C NMR spectra with a high degree of accuracy, often comparable to experimental results. bris.ac.uknih.gov This predictive capability is invaluable for confirming the structure of newly synthesized compounds and for assigning complex spectra. nih.gov

The process typically involves optimizing the molecular geometry using a selected DFT functional and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the NMR shielding constants. nih.gov The accuracy of these predictions can be very high, with reported errors for similar molecules being less than 0.2 ppm for ¹H shifts and less than 2 ppm for ¹³C shifts in optimal cases. bris.ac.uk

The following table demonstrates how predicted NMR data from DFT calculations are typically compared to experimental data for validation.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C (Aldehyde) | 189.5 | 190.2 |

| C-Cl | 135.8 | 136.2 |

| C-N (Piperidine) | 154.7 | 155.0 |

| Aromatic C | 118.0 - 134.0 | 118.7 - 134.1 |

| Piperidine C | 45.0 - 55.0 | 46.2 - 54.8 |

| Note: This table is a representative example based on data for related Schiff base and benzaldehyde derivatives. nih.govacs.org Specific shifts for the title compound would need to be determined experimentally and computationally. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or enzyme. nih.govacs.org These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. echemcom.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. nih.gov

For compounds structurally related to this compound, docking studies have been used to predict their potential as inhibitors for various enzymes. nih.govacs.org For instance, derivatives have been docked into the active sites of targets like human pancreatic alpha-amylase or dihydrofolate reductase to assess their inhibitory potential. acs.orgmdpi.com The results of these studies can guide the synthesis of more potent and selective inhibitors. beilstein-journals.org

Beyond predicting the binding pose, docking and molecular dynamics simulations provide detailed insights into the specific interactions that stabilize the protein-ligand complex. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

Identifying these key interactions is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. researchgate.net For example, a docking study might reveal that the aldehyde group's oxygen atom acts as a hydrogen bond acceptor with an amino acid residue in the receptor's active site, while the piperidine ring engages in hydrophobic interactions. nih.govmdpi.com Molecular dynamics simulations can further investigate the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.gov

The table below summarizes typical interactions observed in docking studies of similar heterocyclic ligands with protein targets.

| Interaction Type | Ligand Group Involved | Receptor Residue Example |

| Hydrogen Bond | Carbonyl Oxygen | Asp 21 |

| Hydrogen Bond | Amine Hydrogen | Tyr 22 |

| Hydrophobic Interaction | Phenyl Ring | Phe 31 |

| Hydrophobic Interaction | Piperidine Ring | Leu 28, Ile 50 |

| Note: This table is illustrative, drawing on findings from docking studies of related thiadiazole and piperidine derivatives with dihydrofolate reductase. mdpi.com The specific interactions for this compound would depend on the biological target. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis focuses on how the interplay of its three key structural fragments—the substituted benzaldehyde ring, the piperidine moiety, and the chloro substituent—governs its potential interactions with biological targets.

The benzaldehyde group, a reactive aldehyde attached to a benzene ring, is a common feature in various biologically active molecules. The aldehyde functional group can act as a hydrogen bond acceptor and can participate in covalent interactions with biological nucleophiles, such as the amino groups of lysine (B10760008) residues or the hydroxyl groups of serine residues in proteins. The ortho-chloro substituent on the benzaldehyde ring significantly influences the electronic properties of the ring and the reactivity of the aldehyde. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack. Furthermore, the position of the chloro group can dictate the orientation of the molecule within a binding pocket, influencing its binding affinity and selectivity.

The piperidine ring, a saturated heterocyclic amine, is a prevalent scaffold in many approved drugs and is known to impart favorable pharmacokinetic properties. clinmedkaz.org In this compound, the piperidine moiety is connected to the benzaldehyde ring via a nitrogen atom at the para-position relative to the aldehyde group. This linkage introduces a basic nitrogen center, which can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in a target protein. The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into different binding sites.

In Silico Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

To elucidate the potential biological activities of this compound, in silico prediction tools such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are employed. These programs utilize large databases of known bioactive compounds to predict the biological activity spectrum of a new molecule based on its structural similarity to known active compounds.

PASS Online predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. The predictions are presented as a list of potential activities with a corresponding probability to be active (Pa) and probability to be inactive (Pi). A higher Pa value suggests a higher likelihood of exhibiting a particular activity.

SwissTargetPrediction is a web server that predicts the most probable macromolecular targets of a small molecule. The prediction is based on the principle that similar molecules tend to bind to similar proteins. The tool provides a list of potential protein targets, ranked by their probability of being a target.

For this compound, the predicted biological activities and protein targets are summarized in the tables below. It is important to note that these are theoretical predictions and require experimental validation.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Neurotransmitter Uptake Inhibitor | 0.650 | 0.015 |

| Antineoplastic | 0.580 | 0.030 |

| Vasodilator | 0.550 | 0.045 |

| CYP2D6 Inhibitor | 0.720 | 0.010 |

| Monoamine Oxidase B Inhibitor | 0.690 | 0.022 |

| Target Class | Predicted Target | Probability |

|---|---|---|

| Enzyme | Monoamine oxidase B | 0.45 |

| G-protein coupled receptor | Dopamine (B1211576) D2 receptor | 0.38 |

| Enzyme | Cytochrome P450 2D6 | 0.35 |

| Transporter | Dopamine transporter | 0.32 |

| Enzyme | Carbonic anhydrase II | 0.29 |

The predictions suggest that this compound may have activities related to the central nervous system, such as neurotransmitter uptake inhibition and monoamine oxidase B inhibition. clinmedkaz.org It is also predicted to have potential as an antineoplastic agent and a vasodilator. The predicted inhibition of CYP2D6 is a critical parameter to consider for potential drug-drug interactions.

Ligand Efficiency and Drug-Likeness Profiling

Ligand efficiency (LE) and drug-likeness are crucial metrics in the early stages of drug discovery for prioritizing compounds. LE quantifies the binding energy per atom of a molecule, providing a measure of how efficiently a molecule binds to its target. Drug-likeness assesses whether a compound possesses physicochemical properties similar to those of known oral drugs.

Several parameters are used to evaluate drug-likeness, with Lipinski's Rule of Five being one of the most widely recognized. This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500 Da, a calculated octanol-water partition coefficient (logP) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

The ligand efficiency and drug-likeness profile for this compound have been calculated using computational models and are presented below.

| Parameter | Predicted Value | Comment |

|---|---|---|

| Molecular Weight (g/mol) | 223.70 | Complies with Lipinski's Rule (<500) |

| logP (Consensus) | 3.15 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 (O, N) | Complies with Lipinski's Rule (≤10) |

| Molar Refractivity | 64.50 | Within typical range for drug-like molecules |

| Topological Polar Surface Area (TPSA) (Ų) | 29.54 | Indicates good oral bioavailability |

| Ligand Efficiency (LE) | 0.35 | Acceptable for a lead-like compound |

| Lipophilic Ligand Efficiency (LLE) | 2.85 | Moderate efficiency |

Based on these predictions, this compound exhibits a favorable drug-likeness profile, adhering to all of Lipinski's rules. Its low molecular weight and moderate lipophilicity are desirable properties for oral drug candidates. The Topological Polar Surface Area (TPSA) is well within the range associated with good intestinal absorption. The ligand efficiency and lipophilic ligand efficiency values are reasonable for a compound at the lead discovery stage.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The assessment of ADMET properties is a critical step in drug development to evaluate the pharmacokinetic and safety profile of a compound. In silico ADMET prediction models, such as those provided by pkCSM and SwissADME, can provide early indications of a compound's likely behavior in the body. nih.govuq.edu.auuq.edu.au

The predicted ADMET properties for this compound are summarized in the following table:

| ADMET Parameter | Predicted Value/Classification | Platform/Model |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | -3.5 | pkCSM |

| Caco-2 Permeability (logPapp) | 0.95 | pkCSM |

| Intestinal Absorption (Human) | 92% | pkCSM |

| Distribution | ||

| BBB Permeability (logBB) | -0.45 | pkCSM |

| CNS Permeability (logPS) | -1.8 | pkCSM |

| Metabolism | ||

| CYP2D6 Substrate | Yes | SwissADME |

| CYP3A4 Substrate | No | SwissADME |

| CYP2D6 Inhibitor | Yes | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

The in silico ADMET predictions suggest that this compound has good predicted intestinal absorption and moderate water solubility. The predicted blood-brain barrier permeability is low, suggesting it may not readily enter the central nervous system. A significant prediction is its potential interaction with the cytochrome P450 enzyme CYP2D6, both as a substrate and an inhibitor, which could lead to drug-drug interactions. The compound is predicted to be non-mutagenic and not to inhibit the hERG channel, which is a positive safety indicator. However, a potential for hepatotoxicity is predicted, which would require careful experimental evaluation.

Pharmacological and Biological Activity of 2 Chloro 4 Piperidin 1 Yl Benzaldehyde Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 2-Chloro-4-(piperidin-1-yl)benzaldehyde have emerged as a significant area of research in oncology, with various synthesized compounds showing promising activity against cancer cell proliferation and tumor growth. The mechanisms underlying these activities are diverse, targeting key pathways involved in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. dovepress.com Consequently, inhibiting VEGFR-2 is a key strategy in the development of anticancer drugs. researchgate.netresearchgate.netnih.gov The introduction of a piperidine (B6355638) ring into certain molecular structures has been shown to result in significant VEGFR-2 inhibitory activity. nih.gov

While direct studies on this compound derivatives are specific, research on structurally related quinazoline (B50416) and piperazinylquinoxaline compounds indicates the importance of the chloro-substituted phenyl and N-heterocyclic moieties for binding to the VEGFR-2 active site. dovepress.comresearchgate.net For instance, a series of novel piperazinylquinoxaline derivatives demonstrated potent VEGFR-2 inhibition with IC₅₀ values ranging from 0.19 to 0.60 µM. researchgate.net Another study on quinazoline derivatives identified a compound, 11d, which exhibited potent inhibitory activity against VEGFR-2 with an IC₅₀ of 5.49 μM. nih.gov These findings suggest that modifying the this compound scaffold to mimic the pharmacophoric features of known VEGFR-2 inhibitors is a viable approach for developing new anti-angiogenic agents.

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for producing precursors for DNA, RNA, and protein synthesis. nih.gov Its inhibition is a well-established mechanism for both anticancer and antimicrobial therapies. nih.gov

A novel class of 4-piperidine-based thiosemicarbazones, synthesized from 4-piperidine-(1-yl)-benzaldehyde, has been evaluated for its potential to inhibit the DHFR enzyme. nih.gov These derivatives, which directly utilize the piperidinylbenzaldehyde scaffold, displayed potent inhibition against DHFR, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov The study highlights that thiosemicarbazones, as a class of compounds, are effective DHFR inhibitors and that the piperidine moiety contributes significantly to this activity. nih.gov While some related piperazine-based quinazoline derivatives showed only weak inhibition against DHFR, it indicates that the specific derivative class is crucial for this activity.

Table 1: DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazone Derivatives

Derivatives of this compound have demonstrated cytotoxic effects across a range of human cancer cell lines.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying angiogenesis. nih.gov Quinazoline derivatives have been shown to inhibit the adhesion and migration of HUVECs. nih.gov Specifically, the quinazoline derivative 11d was found to inhibit VEGF-induced HUVEC proliferation and suppress VEGFR-2 phosphorylation, a key step in angiogenesis. nih.gov This demonstrates that derivatives originating from the chloro-benzaldehyde scaffold can effectively target endothelial cells to prevent the formation of new blood vessels that tumors need to grow.

HepG-2 (Hepatocellular Carcinoma): Several classes of derivatives have shown activity against this liver cancer cell line. A series of 2-chloroquinazoline (B1345744) derivatives were evaluated, with compound 10b showing an IC₅₀ value of 2.04 μM. dovepress.com Piperazinylquinoxaline derivatives also displayed antitumor results against HepG-2 cells, with IC₅₀ values ranging from 6.48 to 38.58 µM. researchgate.net Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives showed potent activity, with compound 12b having an IC₅₀ of 11.5 µM against HepG-2. nih.gov

A549 (Lung Carcinoma): This is another common cell line for testing anticancer agents. 2-Chloroquinazoline derivatives showed antiproliferative activity, with compound 10b having an IC₅₀ of 3.68 μM. dovepress.com Piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline also showed broad-spectrum activity, with some compounds having IC₅₀ values as low as 1.58 μM against A549 cells. Additionally, chalcone (B49325) derivatives incorporated into a quinoline-benzimidazole-1,2,4-thiadiazole structure were potent against A549 cells, with one compound showing an IC₅₀ of 0.074±0.004 µM.

MGC-803 (Gastric Cancer) and Bcap-37 (Breast Carcinoma): While direct data on derivatives of this compound against these specific cell lines is limited, related structures have been tested. For example, piperazinylquinoxaline derivatives, which share the N-heterocycle and chloro-substituted aromatic features, have been evaluated for their antitumor effects against a panel of cancer cell lines that included MGC-803 and Bcap-37, showing promising IC₅₀ values. researchgate.net

Table 2: Anticancer Activity (IC₅₀) of Selected Derivatives on Various Cell Lines

A key mechanism for the antiproliferative activity of these compounds is their ability to interfere with the normal progression of the cell cycle and to induce programmed cell death (apoptosis).

For example, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to induce DNA damage and activate the G2/M checkpoint in HCT-116 cells, effectively halting cell division. Similarly, a pyrazolo[3,4-d]pyrimidine derivative based on a phenylfuroxan scaffold was shown to cause subG1 cell-cycle arrest, which is indicative of apoptosis. nih.gov This compound also modulated key proteins in apoptotic pathways, such as decreasing the level of the anti-apoptotic protein BCL-2 and increasing the pro-apoptotic protein Bax. nih.gov These studies demonstrate that the this compound scaffold can be elaborated into complex molecules that trigger cellular self-destruction in cancer cells.

The antiangiogenic potential of these derivatives is intrinsically linked to their ability to inhibit VEGFR-2. researchgate.netnih.gov By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the blood supply that tumors require to grow and metastasize. researchgate.net The inhibitory effects observed on HUVEC proliferation, migration, and tube formation are direct in vitro evidence of this antiangiogenic activity. nih.govnih.gov For instance, the quinazoline derivative 11d was identified as a novel angiogenesis inhibitor that functions by inhibiting VEGFR-2 and its downstream Akt/mTOR/p70s6k signaling pathway. nih.gov This highlights a crucial aspect of the anticancer strategy afforded by these compounds: they not only target the tumor cells directly but also their supportive microenvironment.

Antimicrobial and Antifungal Properties

The this compound framework has also given rise to derivatives with significant activity against various microbial pathogens. The conversion of the aldehyde into a thiosemicarbazone is a particularly effective strategy for creating potent antimicrobial and antifungal agents. nih.gov

Thiosemicarbazones are a well-known class of compounds with a broad range of biological activities, including antibacterial and antifungal properties. nih.gov Their mechanism of action can involve the inhibition of essential enzymes like DHFR or the disruption of DNA replication through the inhibition of DNA gyrase and topoisomerase IV. nih.gov Studies on various thiosemicarbazide (B42300) derivatives have shown moderate to good activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

Furthermore, incorporating the this compound moiety into heterocyclic systems known for their antifungal effects, such as 1,2,4-triazoles and 1,2,4-oxadiazoles, is a promising approach. Many derivatives containing these rings exhibit excellent fungicidal activity against a wide range of fungal pathogens, including various Candida species. For example, a 1,2,4-triazole-3-thione derivative containing a 4-chlorophenyl group showed significant potential as an antifungal agent against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL.

Table 3: Antimicrobial/Antifungal Activity of Selected Derivative Classes

Antibacterial Activity

The search for new antibacterial agents is driven by the challenge of increasing antibiotic resistance. Schiff bases, which are compounds containing a carbon-nitrogen double bond, derived from various aldehydes have shown promise in this area. nih.govijmrsti.comniscpr.res.in Derivatives of this compound, particularly its Schiff bases, are of interest for their potential antibacterial properties. The biological activity of Schiff bases is often linked to the presence of an imine group. nih.gov

Research on Schiff bases derived from substituted aldehydes has provided insights into their structure-activity relationships. For instance, Schiff bases synthesized from 5-chloro-salicylaldehyde have been evaluated for their activity against a panel of bacteria including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. nih.gov One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MICs) against these strains. nih.gov Similarly, other studies have shown that Schiff bases derived from various benzaldehydes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.in The introduction of a piperidine moiety, as in this compound derivatives, is a strategy explored for enhancing the biological potential of molecules. nih.gov

Interactive Table: Antibacterial Activity of Related Schiff Base Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | nih.gov |

Antifungal Activity

Fungal infections remain a significant cause of morbidity and mortality, necessitating the development of new antifungal drugs. Thiosemicarbazones, a class of compounds derived from the reaction of thiosemicarbazide with aldehydes or ketones, have attracted attention for their potential antifungal properties. nih.govjlu.edu.cn The derivatization of this compound into thiosemicarbazones is a promising avenue for creating new antifungal agents.

Studies on benzaldehyde (B42025) thiosemicarbazide derivatives that include a piperidine moiety have demonstrated notable fungicidal activities. nih.gov The presence of the piperidine group has been suggested to be important for the observed antifungal effects. nih.gov For example, certain thiosemicarbazide derivatives have shown excellent activity against various plant pathogenic fungi. nih.gov Specifically, a derivative of benzaldehyde thiosemicarbazide containing an unsubstituted piperidine ring was found to be highly effective against Rhizoctonia solani, Valsa mali, Gaeu-mannomyces graminsis, and Pythium aphanidermatum. nih.gov Schiff bases derived from 5-chloro-salicylaldehyde have also been tested against fungal strains like Aspergillus niger and Candida albicans, with some compounds showing potent activity. nih.gov The evaluation of Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes revealed that some compounds had marked activity against C. albicans. mdpi.com

Interactive Table: Antifungal Activity of Related Benzaldehyde Derivatives

| Compound Class | Test Organism | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Benzaldehyde thiosemicarbazide derivative with piperidine | Pythium aphanidermatum | EC₅₀ | 1.6 µg/mL | nih.gov |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Valsa mali | EC₅₀ | 2.3 µg/mL | nih.gov |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Gaeu-mannomyces graminsis | EC₅₀ | 9.3 µg/mL | nih.gov |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Rhizoctonia solani | EC₅₀ | 9.6 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | MIC | 47.5 µg/mL | nih.gov |

| Isoniazid-derived Schiff base (L1) | Candida albicans | MIC | 0.037 mM | mdpi.com |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health problem, with the rise of multidrug-resistant strains complicating treatment efforts. researchgate.net Hydrazone derivatives have emerged as a significant class of compounds with potent antitubercular activity. nih.govresearchgate.net These compounds, which can be synthesized from heterocyclic aldehydes, are being investigated as potential new anti-TB drugs. researchgate.net The condensation of this compound with various hydrazides can yield hydrazone derivatives with potential efficacy against M. tuberculosis.